molecular formula C26H23FN2OS B10906099 (2Z,5Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B10906099
M. Wt: 430.5 g/mol
InChI Key: YDCLQDJDJSNFFE-AIMMPNMZSA-N
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Description

(2Z,5Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of ethylphenyl and fluorobenzylidene groups, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-ethylbenzaldehyde, 4-fluorobenzaldehyde, and thiosemicarbazide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

(2Z,5Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z,5Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interfere with cancer cell signaling pathways, resulting in anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one
  • (2Z,5Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(4-chlorobenzylidene)-1,3-thiazolidin-4-one

Uniqueness

(2Z,5Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one is unique due to the presence of both ethylphenyl and fluorobenzylidene groups, which contribute to its distinct chemical and biological properties. The combination of these groups may enhance its biological activity and selectivity compared to similar compounds.

Properties

Molecular Formula

C26H23FN2OS

Molecular Weight

430.5 g/mol

IUPAC Name

(5Z)-3-(4-ethylphenyl)-2-(4-ethylphenyl)imino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H23FN2OS/c1-3-18-7-13-22(14-8-18)28-26-29(23-15-9-19(4-2)10-16-23)25(30)24(31-26)17-20-5-11-21(27)12-6-20/h5-17H,3-4H2,1-2H3/b24-17-,28-26?

InChI Key

YDCLQDJDJSNFFE-AIMMPNMZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)F)/S2)C4=CC=C(C=C4)CC

Canonical SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)F)S2)C4=CC=C(C=C4)CC

Origin of Product

United States

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